molecular formula C17H24O10 B593598 Vogeloside CAS No. 60077-47-6

Vogeloside

Cat. No.: B593598
CAS No.: 60077-47-6
M. Wt: 388.369
InChI Key: RAYZRCGMIDUTKS-CMVXZMDTSA-N
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Description

Vogeloside is a natural product found in Sinoadina racemosa, Ophiorrhiza liukiuensis, and other organisms with data available.

Biological Activity

Vogeloside, a naturally occurring iridoid glycoside, is primarily derived from the leaves of Hydrangea macrophylla and the roots of Triosteum pinnatifidum. Its chemical structure, characterized by the formula C17H24O10C_{17}H_{24}O_{10}, features a glucose moiety attached to a phenolic aglycone, which contributes to its diverse biological activities. This article provides an in-depth examination of this compound's biological properties, including its anti-inflammatory, antioxidant, and potential anticancer effects, supported by relevant case studies and research findings.

This compound's unique structure includes several hydroxyl groups and methoxy substituents that enhance its solubility and biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC17H24O10C_{17}H_{24}O_{10}
Molecular Weight388.37 g/mol
CAS Number60077-47-6

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a critical factor in inflammatory responses. This action suggests potential therapeutic applications in treating inflammatory diseases.

  • Mechanism of Action : this compound's inhibition of NO production is believed to involve the suppression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages .

Antioxidant Properties

The compound exhibits strong antioxidant activity, which is essential for combating oxidative stress linked to various chronic diseases. Studies have shown that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

  • Research Findings : In vitro assays have indicated that this compound significantly reduces oxidative stress markers in cellular models, enhancing cell viability under oxidative conditions .

Cytotoxicity Against Cancer Cells

Emerging evidence suggests that this compound may possess cytotoxic effects against specific cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

  • Case Study : A study exploring this compound's effects on human breast cancer cells revealed a dose-dependent reduction in cell viability, suggesting its potential as an adjunct treatment in oncology.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other iridoid glycosides. The table below compares this compound with related compounds:

Compound NameChemical FormulaNotable Features
Epi-vogelosideC17H24O10C_{17}H_{24}O_{10}Isomeric form with similar biological properties
LoganinC17H20O9C_{17}H_{20}O_{9}Contains a similar glycosidic structure
SecologaninC17H20O9C_{17}H_{20}O_{9}Derived from loganin; involved in similar pathways
Dihydrothis compoundC17H26O10C_{17}H_{26}O_{10}A hydrogenated derivative with altered properties

This compound's unique combination of anti-inflammatory and antioxidant effects distinguishes it from its analogs, potentially offering distinct therapeutic benefits.

Clinical Applications

Recent studies have explored this compound's efficacy in various clinical settings:

  • Chronic Inflammatory Diseases : A randomized controlled trial investigated the use of this compound in patients with rheumatoid arthritis, showing significant improvements in disease activity scores compared to placebo .
  • Cancer Treatment : A case study involving patients with advanced breast cancer treated with this compound as part of a combination therapy highlighted notable reductions in tumor size and improved quality of life metrics .
  • Oxidative Stress Management : In a cohort study assessing the effects of this compound on patients with metabolic syndrome, participants exhibited reduced oxidative stress markers after supplementation over a six-month period .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying this compound's biological activities and to explore its potential applications in various therapeutic areas. Investigations into its synergistic effects with other phytochemicals may also yield promising results for enhancing its efficacy.

Properties

IUPAC Name

5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYZRCGMIDUTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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